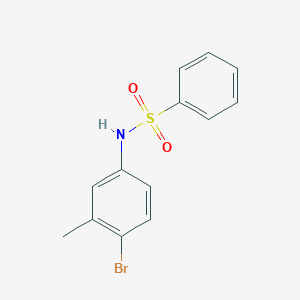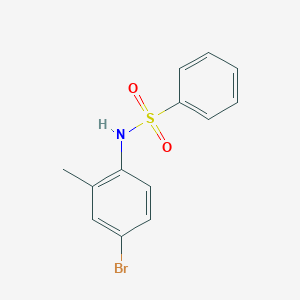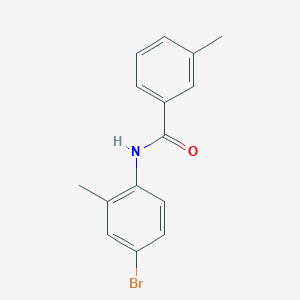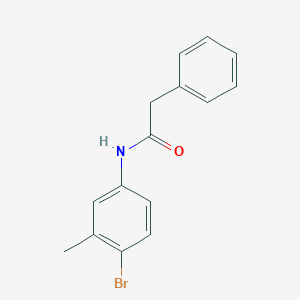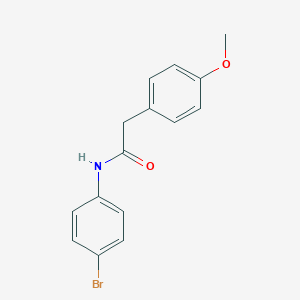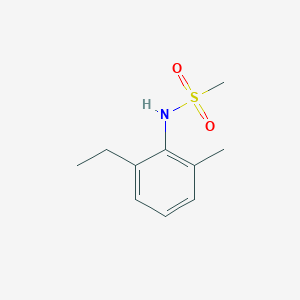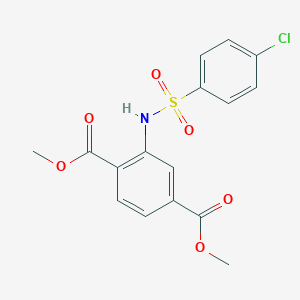
N-(2,4-dichlorophenyl)-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-4-ethoxybenzamide, also known as diclofenac ethylamide, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a derivative of diclofenac, which is one of the most widely used NSAIDs in the world. Diclofenac ethylamide is known for its potent anti-inflammatory and analgesic properties, and it has been extensively studied for its potential applications in various fields of research.
作用机制
The mechanism of action of N-(2,4-dichlorophenyl)-4-ethoxybenzamide ethylamide is similar to that of other NSAIDs. It works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, N-(2,4-dichlorophenyl)-4-ethoxybenzamide ethylamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac ethylamide has been shown to exhibit potent anti-inflammatory and analgesic properties in various animal models. It has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, it has been shown to exhibit anticancer properties in vitro, although further studies are needed to determine its potential applications in cancer research.
实验室实验的优点和局限性
One of the main advantages of N-(2,4-dichlorophenyl)-4-ethoxybenzamide ethylamide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory conditions. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of N-(2,4-dichlorophenyl)-4-ethoxybenzamide ethylamide is its potential toxicity, as it has been shown to exhibit hepatotoxicity in some animal models. As such, further studies are needed to determine its safety and efficacy in humans.
未来方向
There are several potential future directions for research on N-(2,4-dichlorophenyl)-4-ethoxybenzamide ethylamide. One potential direction is to further investigate its potential applications in cancer research, as it has been shown to exhibit anticancer properties in vitro. Another potential direction is to investigate its safety and efficacy in humans, particularly in the treatment of inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Additionally, further studies are needed to determine its potential toxicity and side effects, as well as its mechanism of action and pharmacokinetics. Overall, N-(2,4-dichlorophenyl)-4-ethoxybenzamide ethylamide is a promising candidate for further research and development in various fields of research.
合成方法
The synthesis of N-(2,4-dichlorophenyl)-4-ethoxybenzamide ethylamide involves the reaction of 2,4-dichlorophenylacetic acid with ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to yield N-(2,4-dichlorophenyl)-4-ethoxybenzamide ethylamide. This synthesis method has been optimized to produce high yields of pure product and is widely used in research laboratories.
科学研究应用
Diclofenac ethylamide has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. It has also been studied for its potential applications in cancer research, as it has been shown to exhibit anticancer properties in vitro.
属性
分子式 |
C15H13Cl2NO2 |
|---|---|
分子量 |
310.2 g/mol |
IUPAC 名称 |
N-(2,4-dichlorophenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-12-6-3-10(4-7-12)15(19)18-14-8-5-11(16)9-13(14)17/h3-9H,2H2,1H3,(H,18,19) |
InChI 键 |
NGMLVDDZAODWGZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



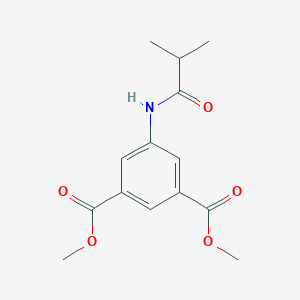
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)

![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)

